1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene (CAS RN: Discontinued; CymitQuimica) is a halogenated aromatic compound with a molecular formula of C₁₃H₁₀BrFS and a molecular weight of 297.19 g/mol . The structure features a benzene ring substituted with bromo (Br) and fluoro (F) groups at positions 1 and 4, respectively, and a sulfanylmethyl (-SCH₂-) bridge linked to a 3-fluorophenyl ring at position 2. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its reactive bromine and electron-withdrawing fluorine substituents .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-13-5-4-11(16)6-9(13)8-17-12-3-1-2-10(15)7-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAYSSVIKCEOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(C=CC(=C2)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189438 | |
| Record name | Benzene, 1-bromo-4-fluoro-2-[[(3-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443336-14-8 | |
| Record name | Benzene, 1-bromo-4-fluoro-2-[[(3-fluorophenyl)thio]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443336-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-fluoro-2-[[(3-fluorophenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps. One common approach is the bromination of 4-fluorobenzene to produce 1-bromo-4-fluorobenzene . This intermediate can then undergo further functionalization to introduce the sulfanylmethyl group. The reaction conditions often involve the use of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can include enzyme inhibition, receptor binding, or interaction with other biomolecules, depending on the context of its use.
Comparison with Similar Compounds
1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene (CAS RN: 1443341-04-5)
- Structure : Differs by replacing the 3-fluorophenyl group with a 3-chloro-4-fluorophenyl moiety.
- Impact :
1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
- Structure : Features a 3-chloro-5-fluorophenyl group.
Core Benzene Ring Modifications
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
- Structure : Replaces the sulfanylmethyl group with a trifluoromethyl (-CF₃) group.
- Impact :
1-Fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
- Structure : Lacks the bromo substituent.
- Impact :
Functional Group Replacements
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
- Structure : Substitutes the bromo group with a benzylsulfanyl (-SCH₂C₆H₅) chain and adds a -CF₃ group.
Physicochemical and Reactivity Comparisons
Biological Activity
1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound classified as an aromatic halide. It features a complex structure that includes bromine, fluorine, and a sulfanylmethyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H9BrF2S
- Molecular Weight : 305.18 g/mol
- CAS Number : 1443336-14-8
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential applications in drug development and as a biochemical probe.
The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfanylmethyl group enhances its reactivity, potentially allowing it to inhibit specific enzyme pathways or modulate receptor activities.
Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of sulfanylmethyl-substituted benzene compounds exhibit significant cytotoxic effects against cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases.
-
Antimicrobial Properties :
- Research indicated that compounds with similar structures showed promising antimicrobial activity against various bacterial strains. The halogen substituents are believed to enhance membrane permeability, leading to increased efficacy.
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Enzyme Inhibition :
- Investigations into enzyme inhibition revealed that this compound could act as an inhibitor for certain kinases involved in cancer progression. The fluorine atoms play a crucial role in stabilizing interactions with the active sites of these enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-Bromo-4-fluorobenzene | Structure | Moderate antimicrobial activity |
| 1-Bromo-2-(3-fluorophenyl)ethanol | Structure | Anticancer properties |
| 1-Bromo-4-chloro-2-methylbenzene | Structure | Limited biological activity |
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized several derivatives of this compound and evaluated their biological activities against different cancer cell lines. The results indicated that specific modifications to the sulfanylmethyl group significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.
Case Study 2: Antimicrobial Screening
A screening of various halogenated benzene derivatives, including our compound of interest, revealed notable antimicrobial activity against Gram-positive bacteria. The study concluded that the combination of bromine and fluorine substituents was critical for enhancing the antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
